N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that features a quinoxaline core linked to a benzothiazole moiety via a sulfanyl group, and a benzenesulfonamide group attached to the quinoxaline ring
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone.
Linking the Benzothiazole to the Quinoxaline: This step involves the formation of a sulfanyl linkage, typically through a nucleophilic substitution reaction.
Attachment of the Benzenesulfonamide Group: This can be done by reacting the quinoxaline derivative with benzenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It can be investigated for its properties as a component in organic electronic materials or as a ligand in coordination chemistry.
Industrial Applications: The compound may find use in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole and quinoxaline moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar compounds to N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide include:
N-[3-(1,3-benzothiazol-2-ylthio)quinoxalin-2-yl]benzenesulfonamide: Differing by the presence of a thioether linkage instead of a sulfanyl group.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound with similar sulfonamide functionality but different core structure.
2-Mercapto-5-benzimidazolesulfonic acid: Featuring a benzimidazole core instead of quinoxaline.
These compounds share some structural similarities but differ in their core structures and functional groups, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S3/c26-30(27,14-8-2-1-3-9-14)25-19-20(23-16-11-5-4-10-15(16)22-19)29-21-24-17-12-6-7-13-18(17)28-21/h1-13H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINIKUMHAQBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2SC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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